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Cetyl Palmitate

Cat. No.: B10822320
CAS No.: 95912-87-1
M. Wt: 480.8 g/mol
InChI Key: PXDJXZJSCPSGGI-UHFFFAOYSA-N
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Description

Historical Context and Significance in Lipid Chemistry Research

The story of cetyl palmitate is historically intertwined with the whaling industry, as it is the primary constituent of spermaceti. mdpi.comwikipedia.org This natural wax was highly valued for its use in candles, ointments, and cosmetics. In the realm of lipid chemistry, the isolation and characterization of this compound from spermaceti were significant milestones. It served as a model compound for understanding the structure and properties of wax esters, a major class of lipids.

Early research focused on elucidating its chemical structure as hexadecyl hexadecanoate (B85987) and determining its physical properties, such as its melting point and crystalline nature. mdpi.comcir-safety.org The transition from natural sourcing to synthetic production, typically through the esterification of cetyl alcohol and palmitic acid, marked a crucial step in its scientific and commercial journey, allowing for its widespread and ethical use in various industries. cosmeticsinfo.orgnih.gov This shift also opened avenues for modifying its properties for specific applications, laying the groundwork for its role in modern materials science.

Interdisciplinary Research Landscape of this compound Studies

The study of this compound has evolved from its historical roots in lipid chemistry to a broad, interdisciplinary field. Its biocompatibility and biodegradability have made it a valuable component in pharmaceutical and biomedical engineering. A significant area of research is its use in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). nih.govacs.org These nanosystems are explored for their potential in controlled drug delivery, offering advantages like enhanced drug stability, improved bioavailability, and targeted delivery. nih.govavenalab.com

In the realm of materials science and engineering, this compound is investigated as a promising organic phase change material (PCM). researchgate.net Its ability to store and release large amounts of latent heat during its solid-liquid phase transition makes it suitable for thermal energy storage applications, such as in smart textiles, building materials for thermal regulation, and electronic cooling. researchgate.netresearchgate.net The interdisciplinary nature of this research is evident as it combines principles of chemistry, physics, and engineering to develop and characterize these advanced materials.

Foundational Methodological Approaches in this compound Investigations

The investigation of this compound and its applications in advanced materials relies on a suite of sophisticated analytical techniques to characterize its structure, thermal behavior, and morphology.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental in studying this compound-based materials. tainstruments.commdpi.com DSC is crucial for determining the melting point, latent heat of fusion, and crystallization behavior, which are critical parameters for its application as a PCM. researchgate.net TGA provides information on the thermal stability and decomposition profile of the material. researchgate.net

Spectroscopic Techniques: Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) are employed to confirm the chemical structure and purity of synthesized this compound. researchgate.netqut.edu.aumdpi.com FTIR and Raman spectroscopy are also used to study intermolecular interactions and conformational changes in different formulations, such as in SLNs. researchgate.netaua.gr

Microscopy and Scattering Techniques: The morphology and crystal structure of this compound-based materials are investigated using a variety of imaging and scattering methods. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the surface and internal structure of nanoparticles and composites. afmworkshop.comslideshare.netwiley.com Atomic Force Microscopy (AFM) is used to obtain three-dimensional topographical images and to probe the nanomechanical properties of these materials. afmworkshop.comnanosurf.comyoutube.com X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are indispensable for studying the crystalline nature, polymorphism, and lamellar structure of this compound in both bulk form and within nanostructures like SLNs. researchgate.netnih.govnih.gov The study of polymorphism is particularly important as different crystalline forms can exhibit different physical properties, impacting their performance in drug delivery and thermal energy storage applications. nih.govresearchgate.netresearchgate.netucl.ac.uk

The following tables summarize key properties and research findings related to this compound.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₃₂H₆₄O₂ mdpi.com
Molar Mass 480.86 g/mol mdpi.com
Appearance White, waxy solid mdpi.comnih.gov
Melting Point 43-56 °C researchgate.netnih.gov
Solubility Insoluble in water; soluble in oils and organic solvents researchgate.netnih.gov

Table 2: Research Findings on this compound in Advanced Materials

Application AreaKey Research FindingInvestigated PropertiesCharacterization TechniquesSource(s)
Solid Lipid Nanoparticles (SLNs) This compound forms a stable, crystalline core in SLNs, suitable for encapsulating lipophilic drugs. The crystallinity can influence drug loading and release profiles.Particle size, zeta potential, drug entrapment efficiency, crystallinity, polymorphism.DLS, SEM, TEM, AFM, DSC, XRD. nih.govresearchgate.netresearchgate.netnih.gov
Phase Change Materials (PCMs) Exhibits a high latent heat of fusion (around 180.9 J/g) and good thermal reliability, making it a viable candidate for thermal energy storage.Melting temperature, latent heat of fusion, thermal conductivity, thermal cycling stability.DSC, TGA, FT-IR, ¹H NMR. wikipedia.orgresearchgate.net
Nanostructured Lipid Carriers (NLCs) The inclusion of a liquid lipid with this compound in NLCs can create a less ordered lipid matrix, which can improve drug loading capacity.Particle morphology, lipid polymorphism, drug release kinetics.PCS, SEM, DSC, Franz diffusion cells. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H64O2 B10822320 Cetyl Palmitate CAS No. 95912-87-1

Properties

IUPAC Name

hexadecyl hexadecanoate
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InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3
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InChI Key

PXDJXZJSCPSGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
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DSSTOX Substance ID

DTXSID5047114
Record name Palmityl palmitate
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Molecular Weight

480.8 g/mol
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Physical Description

Other Solid
Record name Hexadecanoic acid, hexadecyl ester
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CAS No.

540-10-3, 95912-87-1, 100231-74-1
Record name Cetyl palmitate
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Record name Cetyl palmitate [NF]
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Record name Fatty acids, C16-18, C12-18-alkyl esters
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Record name Hexadecyl palmitate
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Record name Hexadecanoic acid, hexadecyl ester
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Synthetic Methodologies and Catalysis in Cetyl Palmitate Production

Enzymatic Synthesis Pathways

The use of enzymes, particularly lipases, as biocatalysts in the synthesis of cetyl palmitate offers a green alternative to traditional chemical methods. Lipase-catalyzed reactions are known for their high selectivity and operation under mild conditions, which can lead to higher quality products with fewer byproducts.

Lipase-Catalyzed Esterification Processes for this compound

The enzymatic synthesis of this compound is achieved through the esterification of cetyl alcohol and palmitic acid, catalyzed by lipases. researchgate.net Commercial lipases, such as Lipozyme RM IM and Novozym® 435, have been effectively used for this purpose. researchgate.netnih.gov These immobilized lipases offer the advantages of easy separation from the reaction mixture and potential for reuse, making the process more economical. researchgate.netnih.gov The reaction can be carried out in the presence of organic solvents or in a solvent-free system. researchgate.netkab.ac.ug While solvent-free systems are considered more environmentally friendly, the use of solvents like n-hexane can positively influence the reaction rate. researchgate.netkab.ac.ug

Optimization of Biocatalytic Reaction Parameters (e.g., Temperature, Solvent Systems)

The efficiency of lipase-catalyzed this compound synthesis is highly dependent on various reaction parameters. Key factors that have been optimized in research studies include temperature, solvent system, substrate molar ratio, and enzyme concentration.

Temperature: The reaction temperature significantly affects the rate of esterification. Studies have shown that for solvent-based systems using n-hexane and ethyl ether, temperature has a positive effect on the reaction rate, with a range of 25–55°C being evaluated. kab.ac.ug In solvent-free systems, optimal temperatures have been identified around 70°C. researchgate.netbohrium.com For the synthesis of similar cetyl esters, temperatures have been tested in a range of 50°C to 80°C. um.es

Solvent Systems: The choice of solvent can impact both the reaction rate and the solubility of the substrates. In a mixed solvent system of n-hexane and ethyl ether, a higher concentration of n-hexane was found to increase the reaction rate. kab.ac.ug Conversely, while ethyl ether had a negative effect on the reaction rate, it improved the solubility of the reactants. kab.ac.ug The logP value of a solvent, which indicates its polarity, is a crucial factor, with nonpolar solvents like hexane (B92381) (logP = 2.9) generally showing higher biocatalytic activity compared to polar solvents like acetone (B3395972) (logP = 0.4). epa.gov

Substrate Molar Ratio and Enzyme Concentration: An equimolar ratio (1:1) of palmitic acid to cetyl alcohol is commonly used and has been found to be optimal in several studies. researchgate.netbohrium.com The amount of lipase (B570770) catalyst is also a critical parameter, with an optimal concentration of 1.0% (wt% related to the mass of substrates) being reported for solvent-free systems. researchgate.netbohrium.com

Table 1: Optimization of Reaction Parameters for Lipase-Catalyzed this compound Synthesis

Parameter Investigated Range/Value Optimal Condition System Type Reference
Temperature 25–55°C Positive correlation with rate n-hexane/ethyl ether kab.ac.ug
Temperature 60, 70, 80, 87°C 70°C Solvent-free researchgate.netbohrium.com
Solvent Composition 0–100% n-hexane in ethyl ether Higher n-hexane percentage n-hexane/ethyl ether kab.ac.ug
Substrate Molar Ratio (Alcohol:Acid) 0.5:1, 1:1, 2:1 1:1 Solvent-free researchgate.netbohrium.com
Enzyme Amount 0.5, 1.0, 1.5% (wt%) 1.0% Solvent-free researchgate.netbohrium.com

Solid Acid Catalysis for Esterification

As an alternative to enzymatic methods, solid acid catalysts offer a promising pathway for the synthesis of this compound. These heterogeneous catalysts can be easily separated from the reaction mixture, are often reusable, and can overcome some of the limitations associated with traditional liquid acid catalysts.

Development and Characterization of Heterogeneous Catalysts (e.g., WO₃-ZrO₂, WO₃/Zr-SBA-15) for this compound Synthesis

Research has focused on the development of various solid acid catalysts for the esterification of palmitic acid with cetyl alcohol. Among these, zirconia-based catalysts have shown significant potential. Specifically, tungstated zirconia (WO₃-ZrO₂) and tungstated zirconia supported on SBA-15 (WO₃/Zr-SBA-15) have been investigated for this compound synthesis. dntb.gov.ua These materials are characterized by their strong acid sites, which are crucial for catalytic activity in esterification reactions. The synthesis of these catalysts involves methods such as impregnation and sol-gel techniques, followed by calcination at specific temperatures to achieve the desired crystalline structure and acidity.

Influence of Catalyst Composition and Calcination Temperature on Reaction Efficiency

The efficiency of solid acid catalysts in this compound synthesis is heavily influenced by their composition and the thermal treatments they undergo. The loading of the active metal oxide, such as tungsten trioxide (WO₃), on the support material (e.g., zirconia or Zr-SBA-15) is a critical parameter. The calcination temperature plays a pivotal role in determining the crystalline phase, surface area, and acidity of the catalyst. For instance, the formation of the catalytically active tetragonal phase of zirconia is often dependent on the calcination temperature. An optimal balance between Brønsted and Lewis acid sites, which is influenced by the catalyst preparation and calcination conditions, is essential for maximizing the yield of this compound. In a related context of direct synthesis from cetyl alcohol and palmitic acid without a catalyst, a heat treatment at 350°C was found to be optimal. google.com

Reusability and Stability of Catalytic Systems in this compound Production

A key advantage of using solid acid catalysts is their potential for reuse, which is crucial for developing cost-effective and sustainable industrial processes. Studies on catalysts like WO₃/Zr-SBA-15 have demonstrated their stability and reusability over multiple reaction cycles. dntb.gov.ua The catalysts generally maintain their activity with only a slight decrease in conversion after several reuses. researchgate.net This stability is often attributed to the strong anchoring of the active species onto the support material, which prevents leaching into the reaction medium. The ability to be recycled without significant loss of performance underscores the potential of these heterogeneous catalysts for the industrial production of this compound.

Novel Synthetic Routes for this compound (e.g., Thermal Synthesis without Catalysts)

Traditional synthesis of this compound often involves catalysts to facilitate the esterification of cetyl alcohol and palmitic acid. um.es However, recent advancements have explored novel synthetic methodologies that circumvent the need for catalysts, offering potential advantages in terms of product purity and environmental impact. One such promising approach is the direct thermal synthesis of this compound.

Research has demonstrated the feasibility of synthesizing high-purity this compound by heating a binary mixture of 1-hexadecanol (B1195841) and palmitic acid in an inert atmosphere, such as nitrogen, without any catalyst. researchgate.net This method relies on high temperatures to drive the esterification reaction.

A patented method for this catalyst-free synthesis involves several key steps. google.com Initially, cetyl alcohol and palmitic acid are mixed, typically in an equimolar ratio, and heated until they are in a molten state to ensure uniform mixing. google.com The mixture is then cooled to room temperature before being subjected to a high-temperature heat treatment under an inert atmosphere. google.com

Studies have shown that the esterification process begins at temperatures around 200°C, with the optimal temperature for achieving high purity and yield being approximately 350°C. researchgate.netgoogle.com The reaction is typically held at this temperature for a short duration, around 30 minutes, to complete the synthesis. researchgate.netgoogle.com The resulting product has been confirmed through analytical methods like ¹H Nuclear Magnetic Resonance (¹H NMR) and Fourier Transform Infrared (FT-IR) spectroscopy to be high-purity this compound. researchgate.net

Table 1: Reaction Parameters for Thermal Synthesis of this compound

Parameter Value Source(s)
Reactants 1-Hexadecanol and Palmitic Acid researchgate.netgoogle.com
Molar Ratio (Cetyl Alcohol:Palmitic Acid) 1:1 (or 1:0.8-1.2) google.com
Atmosphere Inert (e.g., Nitrogen) researchgate.netgoogle.com
Optimal Synthesis Temperature 350 °C researchgate.netgoogle.com
Incubation Time at Optimal Temperature 25-35 minutes google.com
Catalyst None researchgate.netgoogle.com

Biosynthetic Pathways and Metabolic Origins of this compound

This compound is a naturally occurring wax ester found in a variety of organisms, from bacteria and corals to plants and animals, including as a primary component of spermaceti from sperm whales. atamanchemicals.comatamankimya.comcosmeticsinfo.org Its presence across diverse life forms points to established biosynthetic and metabolic pathways for its creation. The biosynthesis of this compound fundamentally involves the esterification of its two constituent molecules: palmitic acid and cetyl alcohol (1-hexadecanol).

The metabolic origins of these precursors are well-understood. Palmitic acid is one of the most common saturated fatty acids in nature and is synthesized in many organisms through the de novo lipogenesis (DNL) pathway. nih.govfrontiersin.org This process starts with acetyl-CoA, which is converted to malonyl-CoA and then elongated through a series of reactions catalyzed by fatty acid synthase (FAS) to form palmitate. nih.govfrontiersin.org The building blocks for this synthesis, such as citrate, can be derived from carbohydrates and amino acids. nih.gov

The cetyl alcohol moiety can be derived from palmitic acid itself through reduction. In some organisms, fatty acids are reduced to their corresponding fatty alcohols. This process is a key step in the formation of wax esters.

Microorganisms, particularly certain bacteria, have been shown to produce this compound. For instance, some soil bacteria can oxidize n-alkanes. Studies have demonstrated that when grown on n-hexadecane, these bacteria can produce this compound. asm.org This suggests a pathway where the terminal methyl group of the alkane is oxidized to form the corresponding fatty acid (palmitic acid), which is then esterified with the alcohol (cetyl alcohol) also derived from the alkane substrate. atamanchemicals.comasm.org

In addition to natural biosynthesis, enzymatic synthesis using isolated enzymes represents a significant biosynthetic route, often termed "biocatalysis." This method mimics natural processes under controlled conditions. Lipases are commonly employed to catalyze the esterification of palmitic acid and cetyl alcohol to produce this compound. um.esresearchgate.netnih.gov This enzymatic approach is considered a green chemistry alternative to traditional chemical synthesis, yielding high-purity products under milder reaction conditions. um.es Various commercial lipases, such as Novozym® 435 and Lipozyme RM IM, have been effectively used for this purpose, often in solvent-free systems to further enhance the environmental friendliness of the process. um.esresearchgate.netbohrium.com

Table 2: Key Components and Processes in this compound Biosynthesis

Component/Process Description Source(s)
Palmitic Acid A 16-carbon saturated fatty acid, a primary precursor. nih.govfrontiersin.org
De Novo Lipogenesis (DNL) The metabolic pathway for endogenous synthesis of palmitic acid from smaller molecules like acetyl-CoA. nih.govfrontiersin.org
Cetyl Alcohol (1-Hexadecanol) A 16-carbon fatty alcohol, the second precursor, often derived from the reduction of palmitic acid. asm.org
Alkane Oxidation A microbial pathway where n-hexadecane is oxidized to form both the acid and alcohol moieties for this compound synthesis. atamanchemicals.comasm.org
Lipase-catalyzed Esterification An enzymatic process using lipases to join palmitic acid and cetyl alcohol, forming this compound. um.esnih.gov

Advanced Formulation Science: Cetyl Palmitate in Nanosystems

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Cetyl Palmitate-based Matrices

This compound, a waxy ester, serves as a fundamental solid lipid in the fabrication of advanced drug delivery nanosystems, specifically Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). polysciences.com SLNs are colloidal carriers made from solid lipids, while NLCs are a second-generation system that incorporates both solid and liquid lipids. mdpi.comnih.gov The inclusion of a liquid lipid within the solid matrix of NLCs creates a less ordered, amorphous structure, which enhances drug loading capacity and minimizes drug expulsion during storage compared to the more crystalline SLNs. nih.govmdpi.com this compound is frequently chosen for these systems due to its biocompatibility, biodegradability, and ability to form stable nanocarriers. researchgate.net

The production of this compound-based SLNs and NLCs involves various techniques that rely on dispersing the lipid phase in an aqueous surfactant solution. unito.it Key methods include hot homogenization, microemulsion, ultrasonication, and microfluidics, each offering distinct advantages and requiring careful process optimization to achieve desired nanoparticle characteristics such as size, stability, and polydispersity. helsinki.finih.govresearchgate.net

Microemulsion: This low-energy method involves creating a thermodynamically stable, transparent oil-in-water (o/w) microemulsion at a temperature above the melting point of this compound. unito.itekb.eg The hot microemulsion, containing the lipid, drug, surfactant, and a co-surfactant, is then dispersed in a large volume of cold water, causing the lipid to precipitate and form nanoparticles. researchgate.netekb.eg Optimization parameters include the concentration and type of lipid and surfactant. For instance, a study found that an optimal this compound concentration was 5%, and Tween 80 was a more effective surfactant than Poloxamer 188 for achieving smaller particle sizes. ekb.eg The speed of the distribution process is a critical factor, with more hydrophilic solvents leading to faster distribution and smaller particles. nih.gov

Hot Homogenization: This is a widely used, high-energy method for producing SLNs. researchgate.net It involves melting the this compound (and any lipophilic drug) and dispersing it in a hot aqueous surfactant solution of the same temperature using a high-shear stirrer to form a pre-emulsion. nih.govresearchgate.net This coarse emulsion is then subjected to high-pressure homogenization (HPH), where the high shear forces break down the droplets into the nanometer range. nih.gov The resulting nanoemulsion is then cooled to allow the lipid to recrystallize, forming SLNs. researchgate.net

Ultrasonication: Also known as high-speed stirring or ultrasound homogenization, this technique can be used in conjunction with hot homogenization. mdpi.com It employs high-frequency sound waves to create intense cavitation forces, which break down the lipid droplets into nano-sized particles within the aqueous phase. helsinki.fi An oil-in-water homogenization process using an ultrasound probe-tip has been successfully used to prepare this compound-based SLNs. helsinki.fi

Microfluidics: This modern technique offers precise control over nanoparticle synthesis, leading to a narrow size distribution and high batch-to-batch reproducibility. helsinki.finih.gov In a typical setup, an inner fluid consisting of an ethanol (B145695) solution of lipids (this compound) is mixed with an outer aqueous solution containing a surfactant within a microfluidic chip. helsinki.fi The rapid mixing induces nanoprecipitation and self-assembly of SLNs. mdpi.com Process optimization involves adjusting parameters like the flow rates of the inner and outer fluids, the concentration of this compound, and the type of surfactant to control particle size. helsinki.fiuniba.it Studies have shown that this method can feasibly fabricate SLNs with dimensions around 100 nm through parameter optimization. uniba.ithelsinki.fi

Interactive Table: Preparation Techniques for this compound Nanosystems

Technique Description Key Optimization Parameters Reported Findings
Microemulsion A warm o/w microemulsion is rapidly diluted in cold water, causing lipid precipitation into nanoparticles. ekb.eg Lipid type and concentration, surfactant type and concentration. ekb.eg Optimum this compound concentration of 5% and surfactant (Tween 80) concentration of 6% yielded smaller particles. ekb.eg
Hot Homogenization Melted lipid is dispersed in a hot surfactant solution and subjected to high-pressure homogenization, followed by cooling. nih.govresearchgate.net Homogenization pressure and cycles, temperature, surfactant choice. researchgate.net Formulations with 13% this compound and 8% surfactant (Tween 80 or Tego Care 450) produced stable SLNs. researchgate.net
Ultrasonication High-frequency sound waves are used to break down lipid droplets into nano-sized particles. helsinki.fimdpi.com Sonication time and power, temperature. helsinki.fi Used in an o/w homogenization process to create a homogeneous mixture for SLN preparation. helsinki.fi
Microfluidics Controlled mixing of a lipid-in-solvent stream with an aqueous surfactant stream within a micro-channel. helsinki.firug.nl Fluid flow rates, lipid concentration, surfactant type. helsinki.fiuniba.it Allows for continuous production with high yield and precise control over SLN properties. rug.nl Can produce particles of ~100 nm. helsinki.fi

This compound is integral to the formation and stability of lipid nanocarriers due to its physicochemical properties. As a solid lipid, it forms the core matrix that encapsulates active compounds. ekb.egnih.gov The structural integrity of these nanocarriers is heavily dependent on the crystallinity and polymorphism of the this compound matrix. nih.gov

In SLNs, this compound provides a well-ordered, crystalline structure. nih.gov Research using small-angle X-ray scattering (SAXS) has shown that the lipids in this compound SLNs are organized in a liquid crystal-like, lamellar lattice structure. researchgate.netresearchgate.net This ordered arrangement contributes to the physical stability of the nanoparticles. researchgate.netresearchgate.net However, this high degree of crystallinity can also lead to the expulsion of the encapsulated drug during storage as the lipid recrystallizes into a more perfect lattice. mdpi.com

In NLCs, this compound is combined with a liquid lipid (such as caprylic/capric triglycerides or oleic acid). nih.govnih.gov This blend results in a less ordered, imperfect crystalline matrix. mdpi.comnih.gov The presence of the liquid lipid creates imperfections in the crystal lattice, providing more space to accommodate drug molecules and reducing the likelihood of drug leakage over time. mdpi.commdpi.com The compatibility between this compound and the liquid lipid is crucial, as it influences the thermal properties and polymorphism of the resulting NLCs. pharmaexcipients.com Studies have demonstrated that using this compound, an ester, as the solid lipid can provide higher stability to NLCs compared to using carboxylic acid-based solid lipids like stearic acid. nih.gov This is attributed to different spatial arrangements of the lipid molecules within the nanocarrier. nih.gov

The concentration of this compound and its ratio to other components, such as liquid lipids in NLCs or the active compound, significantly impact the physicochemical properties of the nanosystems. nih.govnih.gov

In SLN formulations, the ratio of this compound to the encapsulated active compound can affect the particle's crystallinity and size. nih.gov A study involving γ-oryzanol-loaded SLNs found that the crystallinity of the nanoparticles was directly dependent on the this compound content; as the amount of this compound in the lipid matrix decreased, so did the crystallinity. nih.govresearchgate.net This decrease in crystallinity was accompanied by an increase in the particle size of the SLNs. nih.govresearchgate.net This effect is thought to be due to the inhibition of lipid crystal growth by the active compound, leading to a less ordered structure. nih.govresearchgate.net

In NLCs, the ratio of the solid lipid (this compound) to the liquid lipid is a critical formulation parameter. nih.gov This ratio determines the structure and properties of the lipid matrix. Research has shown that the type of solid lipid has a more significant influence on particle size than the liquid lipid. nih.gov NLCs formulated with this compound generally exhibit smaller particle sizes than those made with stearic acid. nih.gov Increasing the proportion of this compound (the solid lipid) in NLCs can lead to a slight increase in mean particle size, although this effect can depend on the type of liquid lipid used. nih.gov For instance, when using caprylic/capric triglycerides or oleic acid as the liquid lipid, the particle size gradually increased as the this compound concentration rose from 50% to 90% of the total lipid content. nih.gov

Interactive Table: Effect of this compound Concentration on Nanoparticle Properties

Nanosystem Type Lipid Composition Effect of Decreasing this compound Effect of Increasing this compound Reference
SLN This compound & γ-oryzanol Increased particle size, decreased crystallinity. - nih.gov, researchgate.net
NLC This compound & Caprylic/Capric Triglycerides - Gradual increase in particle size (from 50% to 90% CP). nih.gov
NLC This compound & Oleic Acid - Gradual increase in particle size (from 50% to 90% CP). nih.gov
NLC This compound & Isopropyl Palmitate - No significant change in particle size. nih.gov

The ability of this compound-based nanocarriers to effectively encapsulate and retain active compounds is a key measure of their performance. Encapsulation efficiency (EE) and loading capacity (LC) are influenced by the composition of the lipid matrix, the preparation method, and the properties of the active compound itself. mdpi.compharmaexcipients.com

This compound-based NLCs generally exhibit higher EE and LC compared to SLNs. mdpi.comnih.gov The imperfect, less-ordered crystal structure of the NLC matrix, created by mixing this compound with a liquid lipid, provides more space for drug molecules and reduces their expulsion during storage. mdpi.comnih.gov Studies have reported very high encapsulation efficiencies for lipophilic compounds in these systems. For example, NLCs composed of this compound and caprylic/capric triacylglycerols achieved 100% entrapment efficiency for Coenzyme Q10. nih.gov Similarly, SLNs and NLCs designed for curcumin (B1669340) encapsulation showed EE values as high as 99% and an LC of 5%. pharmaexcipients.com

Interactive Table: Research Findings on Encapsulation in this compound Nanosystems

Active Compound Nanosystem Type Lipid Matrix Encapsulation Efficiency (EE) Loading Capacity (LC) Reference
Coenzyme Q10 NLC This compound, caprylic/capric triacylglycerols 100% Not specified nih.gov
Curcumin SLN/NLC This compound, various liquid lipids Up to 99% Up to 5% pharmaexcipients.com
Paclitaxel SLN This compound, DSPE-PEG Good Good helsinki.fi, uniba.it
Sorafenib SLN This compound, DSPE-PEG Good Good helsinki.fi, uniba.it
Dibucaine SLN This compound, poloxamer 188 Successfully incorporated Not specified researchgate.net
γ-oryzanol SLN This compound Not specified Not specified nih.gov

Emulsion Stabilization Mechanisms Involving this compound

Beyond its role as a core matrix material in nanoparticles, this compound also functions as a stabilizing agent in emulsions due to its interfacial properties. ases.inspecialchem.com It is often used as a thickener, emollient, and co-emulsifier in cosmetic and pharmaceutical formulations. avenalab.comspecialchem.com

This compound contributes to emulsion stability through its adsorption at the oil-water interface. finechem-mirea.ru When added to the oil phase of a formulation, it helps to form a protective barrier around the oil droplets once the emulsion is formed. ases.inspecialchem.com This interfacial layer acts as a mechanical barrier that hinders droplet coalescence, a key mechanism of emulsion breakdown. mdpi.com

Role of this compound in Mitigating Emulsion Destabilization Phenomena (e.g., Coalescence, Flocculation, Ostwald Ripening)

Emulsions are thermodynamically unstable systems that are prone to various destabilization mechanisms over time, including flocculation, coalescence, and Ostwald ripening. mdpi.com this compound plays a crucial role as a stabilizing agent, primarily by modifying the interfacial and bulk properties of the formulation to counteract these degradation pathways. Its efficacy stems from its nature as a waxy ester, which imparts structural integrity to the emulsion. specialchem.com

The primary mechanism by which this compound enhances stability is through the formation of a structured network within the emulsion. altmeyers.org In oil-in-water (O/W) emulsions, this compound, in conjunction with a primary emulsifier and other fatty amphiphiles, tends to form liquid-crystalline gel frameworks in the continuous (aqueous) phase. altmeyers.orgpsu.edu This gel network mechanically entraps the oil droplets, creating a physical barrier that significantly hinders their mobility. psu.edu This retardation of movement directly mitigates flocculation (the reversible aggregation of droplets) and coalescence (the irreversible merging of droplets into larger ones) by preventing close contact between dispersed phase droplets. researchgate.net

Table 1: Mitigation of Emulsion Destabilization by this compound

Destabilization Phenomenon Mechanism Role of this compound
Flocculation Reversible aggregation of droplets into loose clusters. researchgate.net Forms a liquid-crystalline gel network in the continuous phase, increasing viscosity and sterically hindering droplet aggregation. altmeyers.orgpsu.edu
Coalescence Irreversible fusion of droplets to form larger ones, leading to phase separation. researchgate.netnih.gov Strengthens the interfacial film around droplets and creates a mechanical barrier in the bulk phase, preventing film rupture upon collision. psu.edunih.gov

| Ostwald Ripening | Growth of larger droplets at the expense of smaller ones due to differences in solubility and pressure. researchgate.net | Creates a solidified interfacial layer that can reduce molecular diffusion and increases the viscosity of the continuous phase, slowing the diffusion process. researchgate.netcrimsonpublishers.com |

Influence of Surfactants and Co-emulsifiers on this compound-stabilized Emulsions

The stability and structure of emulsions containing this compound are not determined by the wax ester alone but by its synergistic interaction with primary surfactants and other co-emulsifiers. chemistscorner.com this compound itself is often classified as a co-emulsifier and consistency agent. altmeyers.orgases.in Its primary function is not to significantly lower the interfacial tension—a role fulfilled by the primary surfactant—but to fortify the emulsion structure once it is formed. specialchem.comnih.gov

Primary surfactants, such as non-ionic polyoxyethylated types, are essential for the initial emulsification process. mdpi.com They rapidly adsorb to the newly created oil-water interface during homogenization, reducing the interfacial tension and facilitating the formation of small droplets. nih.gov However, a film composed solely of the primary surfactant may not be robust enough to ensure long-term stability. greengredients.it

This is where co-emulsifiers like this compound and fatty alcohols (e.g., cetyl alcohol, stearyl alcohol) become critical. chemistscorner.com These molecules integrate into the surfactant monolayer at the droplet interface. altmeyers.org This intercalation increases the packing density and structural order of the interfacial film, creating a more condensed and mechanically stronger barrier. greengredients.it This enhanced film provides superior steric stabilization, which is a repulsive force that prevents droplets from approaching each other closely enough to coalesce. nih.gov The combination of a primary emulsifier with a co-emulsifier like this compound often results in a more stable system than either component could achieve alone. chemistscorner.comresearchgate.net The concentration and ratio of these components are critical; insufficient surfactant leads to instability, while excessive amounts can lead to other undesirable effects like an increased viscosity that may hinder processing. researchgate.net

Table 2: Functional Roles of Surfactants and Co-emulsifiers in this compound Systems

Component Primary Role Mechanism of Action
Primary Surfactant Emulsion Formation Reduces interfacial tension between oil and water phases, enabling droplet dispersion. nih.govcrimsonpublishers.com
This compound (as Co-emulsifier) Emulsion Stabilization & Consistency Intercalates into the surfactant film at the interface, increasing its mechanical strength and rigidity. Forms a gel network in the continuous phase to prevent droplet movement. altmeyers.orgpsu.edugreengredients.it

| Fatty Alcohols (e.g., Cetyl/Stearyl Alcohol) | Co-emulsifier & Stabilizer | Works synergistically with the primary emulsifier and this compound to form a more robust, ordered liquid-crystalline structure, enhancing stability and viscosity. chemistscorner.comarxiv.org |

Rheological Characteristics of this compound-Containing Emulsions and Gels

The inclusion of this compound profoundly influences the rheological properties of emulsions and gels, largely defining their texture, consistency, and application behavior. altmeyers.orgpsu.edu Rheology, the study of the flow and deformation of matter, is critical for characterizing these semi-solid systems. nih.gov Emulsions containing this compound typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. nih.govresearchgate.net This means their viscosity decreases as shear stress increases, a highly desirable trait for cosmetic creams that should appear thick in the jar but spread easily upon application. researchgate.net

The primary mechanism for this rheological modification is the formation of what can be described as a secondary network structure. psu.edu While the primary emulsifier and a fatty amphiphile form the basic liquid-crystalline gel network, this compound crystallizes as solid wax droplets that become embedded within this matrix. psu.edu This secondary crystalline network adds significant "body" and structure, increasing parameters like viscosity, consistency, and yield stress—the minimum stress required to initiate flow. psu.eduresearchgate.net

Dynamic oscillatory rheology is used to further characterize these systems by measuring the storage modulus (G′) and the loss modulus (G″). G′ represents the elastic (solid-like) component, while G″ represents the viscous (liquid-like) component. For a stable, structured gel or cream, G′ is typically much larger than G″, and both moduli are relatively independent of frequency, indicating a strong, solid-like gel structure. nih.govnih.govresearchgate.net The presence of this compound significantly increases G', confirming its role in building a robust, elastic network. psu.edu Thermal analysis correlated with rheometry shows that the melting of the this compound network corresponds with a distinct change in the rheogram, confirming its direct contribution to the system's structure. psu.edu

Table 3: Impact of this compound on Key Rheological Parameters of Emulsions

Rheological Parameter Definition Effect of this compound Addition
Apparent Viscosity The resistance to flow at a given shear rate. researchgate.net Increases significantly, transforming a liquid lotion into a thicker cream. altmeyers.org
Yield Stress The minimum stress required to initiate fluid flow. nih.gov Increases, indicating a stronger internal structure that resists deformation. researchgate.netresearchgate.net
Shear-Thinning Behavior Decrease in viscosity with increasing shear rate. nih.gov Contributes to and enhances the shear-thinning nature of the emulsion. researchgate.net
Storage Modulus (G′) A measure of the stored elastic energy (solid-like behavior). nih.gov Substantially increases, signifying the formation of a stronger, more elastic gel network. psu.edu

| Loss Modulus (G″) | A measure of the energy dissipated as heat (liquid-like behavior). nih.gov | Increases, but typically remains significantly lower than G'. nih.gov |

Phase Behavior and Ternary Diagram Analysis in this compound Multi-Component Systems

The phase behavior of multi-component systems containing this compound is best understood and visualized using pseudo-ternary phase diagrams. dergipark.org.tr A ternary phase diagram graphically represents the phases of a mixture of three components at a constant temperature and pressure. mdpi.com For cosmetic emulsions, these components are typically oil, water, and a surfactant. When a co-emulsifier like this compound is used, the diagram is often simplified into a pseudo-ternary format, where one apex of the triangle represents the aqueous phase, another represents the oil phase, and the third represents a fixed-ratio mixture of the surfactant and co-emulsifier (Smix). dergipark.org.tr

Constructing these diagrams involves preparing numerous formulations with varying weight ratios of the three components and identifying the resulting structure, such as a transparent liquid system, an opaque viscous system (emulsion or gel), or clear phase separation. researchgate.netresearchgate.net The primary goal is to map out the boundaries of the region where a stable, single-phase microemulsion or a stable liquid crystalline phase exists. dergipark.org.tr The size and shape of this stable region are highly dependent on the composition of the Smix, including the concentration of this compound. dergipark.org.tr

Table 4: Illustrative Phases in a Hypothetical Water/Oil/(Surfactant + this compound) Pseudo-Ternary System

Region in Diagram Predominant Phase/System Typical Visual Appearance
High Water, Low Oil/Smix Aqueous Solution Clear, low viscosity liquid.
High Oil, Low Water/Smix Oil Solution Clear, oily liquid.
High Smix, Balanced Water/Oil Microemulsion or Liquid Crystalline System Transparent to translucent, may be liquid or viscous. researchgate.netresearchgate.net
Intermediate Concentrations O/W or W/O Emulsion/Gel Opaque, viscous cream or lotion. researchgate.net

| Various Boundary Areas | Phase Separation (PS) | Two or more distinct, separate liquid layers. researchgate.netresearchgate.net |

Crystallization Behavior and Polymorphism in Complex Lipid Systems

Investigation of Cetyl Palmitate Crystal Structure and Polymorphic Transitions (e.g., β' modification)

This compound, the ester derived from hexadecanoic acid and 1-hexadecanol (B1195841), demonstrates complex crystallographic properties, particularly when formulated into solid lipid nanoparticles (SLNs). nih.govwikipedia.org Investigations using techniques such as X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) have revealed that this compound within SLNs exists predominantly in a crystalline form. nih.gov Different formulations of this compound SLNs consistently show uniform crystal lattice patterns. nih.gov

The crystal structure of this compound is characterized by an impressive lamellar lattice structure, which explains an observed preferred orientation in the 001-direction. nih.govresearchgate.net This arrangement allows for the storage of other compounds between its layers. researchgate.net While bulk this compound often exhibits a highly crystalline form, its incorporation into nanoparticles can lead to the formation of different polymorphic states. researchgate.netresearchgate.net Polymorphism is the ability of a substance to exist in multiple crystal structures, which can have different physical properties. rigaku.com

Studies have identified several polymorphic forms of this compound. The bulk material typically shows an orthorhombic subcell diffraction pattern. researchgate.net However, when incorporated into SLNs, it can arrange into the more thermodynamically stable β or β' (beta prime) polymorphs rather than the less stable α (alpha) form. researchgate.net The β' polymorph is often indicated by specific reflections in XRD patterns. researchgate.net Some research suggests that this compound crystallizes in the β-form, which corresponds to a monoclinic unit cell, though it is sometimes considered orthorhombic because the angle of the molecules to the lamellar plane is nearly 90°. researchgate.net Interestingly, crystallographic analysis of some this compound SLNs did not correlate with the known monoclinic structure, suggesting the formation of a different, previously uncharacterized modification. nih.gov

Impact of this compound Crystallinity on Physical Properties of Lipid Nanocarriers

The degree of crystallinity of this compound in lipid nanocarriers, such as Solid Lipid Nanoparticles (SLNs), has a significant impact on the physical characteristics of the final formulation. researchgate.net The crystallinity index, which can be determined by differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), is a critical parameter. nih.govju.edu.jo It directly influences drug loading capacity, release profiles, and the physical stability of the nanocarriers during storage. ju.edu.jo

This altered crystallinity affects key physical properties. For instance, a decrease in this compound content (and thus lower crystallinity) was linked to an increase in the hydrodynamic diameter of the SLNs. researchgate.netnih.gov Conversely, the zeta potential, which is an indicator of colloidal stability, showed no significant changes. researchgate.netnih.gov Atomic force microscopy has shown that this compound-based SLNs can form disc-like particles. researchgate.net The highly ordered crystalline structure of SLNs made with a high percentage of solid lipids like this compound can sometimes minimize drug loading efficiency due to drug expulsion during storage as the lipid transitions to a more stable polymorphic form. ju.edu.jo

Factors Influencing this compound Crystallization within Formulations (e.g., Temperature, Presence of Other Lipids/Active Agents)

The crystallization behavior of this compound within a formulation is not intrinsic to the material alone but is influenced by several external and internal factors. mdpi.com These factors can dictate the final polymorphic form, crystal size, and degree of order, which in turn affect the formulation's performance. ju.edu.jodesy.de

Temperature: Temperature is a critical factor. The cooling rate during the preparation of lipid nanoparticles significantly impacts crystallization. desy.de To induce crystallization, a nanoemulsion of molten lipid must be cooled below its critical crystallization temperature. desy.de Furthermore, thermal history, such as heating a formulation, can induce polymorphic transitions. For example, heating the less stable polymorph B of chloramphenicol (B1208) palmitate can cause it to convert completely to the more stable polymorph A. researchgate.net Similarly, tempering lipid mixtures at a specific temperature over time allows for the transition to more stable polymorphic forms. mdpi.com

Emulsifiers/Surfactants: The type of emulsifier used to stabilize a lipid dispersion can influence the crystallization temperature and the kinetics of polymorphic transitions. desy.de While all dispersions may eventually reach the stable β-modification, the emulsifier can affect how quickly this transition occurs. desy.de

Homogeneous Nucleation Processes in this compound Dispersions

Nucleation is the first step in the formation of a new thermodynamic phase, such as the crystallization of a solid from a liquid melt. In the context of this compound dispersions, particularly during the formation of SLNs, this process is fundamental. Homogeneous nucleation occurs spontaneously within a pure, single-component liquid when it is cooled sufficiently below its freezing point, without the influence of foreign particles or surfaces.

The production of this compound SLNs often involves a hot homogenization or nanoprecipitation technique where a molten lipid phase is dispersed in a hot aqueous surfactant solution, forming a nanoemulsion. researchgate.netuniba.it Subsequent cooling of this nanoemulsion is a critical step where crystallization occurs. desy.de For the lipid droplets to solidify, the dispersion must be cooled below the critical crystallization temperature of this compound. desy.de This undercooling provides the thermodynamic driving force necessary for homogeneous nucleation to begin, where lipid molecules start to aggregate and form stable crystal nuclei.

Microfluidic techniques offer precise control over this process. uniba.it In a typical microfluidic setup for producing SLNs via nanoprecipitation, a solution of this compound in a solvent (like ethanol) is rapidly mixed with an aqueous phase. uniba.it This rapid mixing creates supersaturation, which drives the homogeneous nucleation of this compound, followed by crystal growth, leading to the formation of nanoparticles with a narrow size distribution. uniba.it The kinetics of this process, including the rate of nucleation, can be influenced by factors such as the degree of supersaturation (controlled by flow rates and concentrations) and temperature. uniba.itresearchgate.net

Biophysical Interactions and Self Assembly Phenomena

Interaction of Cetyl Palmitate with Model Biological Membranes (e.g., Phosphatidylcholine Monolayers)

The interaction of this compound with model biological membranes, such as those composed of phosphatidylcholine, has been investigated to understand its role in lipid-based formulations. Studies utilizing Langmuir film techniques at the air-water interface provide insights into these interactions at a molecular level.

Research has shown that pure this compound, being highly hydrophobic and insoluble in water, does not form a stable monolayer at the air-water interface. researchgate.net Similarly, certain bioactive agents like curcumin (B1669340), despite having some amphiphilicity, also fail to form stable monolayers on their own. researchgate.net However, when this compound is mixed with a model membrane lipid such as 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC), interactions can be observed. The introduction of this compound into a DOPC monolayer can influence the packing and stability of the film.

In a notable study investigating the ternary system of DOPC, this compound, and the bioactive compound curcumin, it was found that the presence of all three components led to the formation of a stable mixed monolayer. researchgate.net The surface pressure-area (Π-A) isotherms of these mixed monolayers provide information about the miscibility and interactions between the components. For instance, the analysis of a mixed monolayer of DOPC and this compound (in a 1:1 molar ratio) can reveal how this compound incorporates into the phospholipid film and alters its properties, such as the area per molecule and the collapse pressure.

The interaction of particles with phospholipid monolayers, such as dipalmitoylphosphatidylcholine (DPPC), has also been studied to model the behavior of nanoparticles at biological interfaces. nih.govmdpi.com These studies demonstrate that the introduction of external molecules can alter the packing, surface potential, and microstructure of the phospholipid monolayer. nih.gov While not directly focused on this compound as the primary interacting species, these findings provide a framework for understanding how a lipophilic molecule like this compound might perturb a model membrane.

Formation of Langmuir Films and Complexation with Bioactive Agents by this compound

This compound plays a crucial role in the formation of Langmuir films, particularly in the presence of certain bioactive agents that are otherwise unable to form stable films. A Langmuir film is a one-molecule-thick layer of an insoluble organic material spread on the surface of an aqueous subphase.

A key finding is that while neither pure this compound nor pure curcumin forms a stable Langmuir film, a 1:1 molar mixture of the two readily forms a stable monolayer at the air-water interface. researchgate.net This phenomenon is attributed to the formation of a complex between the hydrophobic this compound and the more hydrophilic curcumin. This complexation effectively creates a new amphiphilic entity with a suitable hydrophilic-hydrophobic balance to reside at the air-water interface. The formation of this complex allows the otherwise water-insoluble this compound and surface-inactive curcumin to be anchored at the interface, enabling the formation of a stable film.

The mechanism involves the hydrophobic interactions between the long alkyl chain of this compound and the nonpolar regions of the bioactive agent. This complexation can facilitate the incorporation of hydrophilic or poorly water-soluble bioactive agents into lipid-based delivery systems. The table below summarizes the surface properties of Langmuir films formed by a mixture of this compound and curcumin.

Film CompositionLift-off Area (Ų/molecule)Collapse Pressure (mN/m)
This compound/Curcumin (1:1)~100~35
DOPC/Cetyl Palmitate/Curcumin (2:1:1)~80~40
Data derived from studies on this compound and curcumin interactions. researchgate.net

Self-Assembly States in Aqueous Environments (e.g., Micelle-like, Emulsion-like, Solid Lipid Nanoparticle-like Structures)

In aqueous environments, and typically with the aid of surfactants or other lipids, this compound can participate in the formation of various self-assembled structures. These structures are the basis for several advanced drug delivery systems.

Solid Lipid Nanoparticle-like Structures: this compound is a primary component in the formulation of solid lipid nanoparticles (SLNs). researchgate.net SLNs are colloidal carriers where the lipid core is solid at room and body temperature. They are typically produced by high-pressure homogenization of a melted lipid (like this compound) in an aqueous surfactant solution. nih.gov These nanoparticle-like structures are characterized by their size, surface charge, and crystallinity, which in turn are influenced by the concentration of this compound and other components. researchgate.net

Emulsion-like Structures: In the context of nanostructured lipid carriers (NLCs), which are a second generation of lipid nanoparticles, this compound is mixed with a liquid lipid (oil). acs.orgresearchgate.netnih.gov This creates a less-ordered lipid matrix that is solid at room temperature but has a structure reminiscent of an oil-in-water emulsion, where nano-sized liquid lipid compartments are dispersed within the solid lipid matrix. These emulsion-like structures within the solid particle allow for higher loading of active ingredients and can reduce their expulsion during storage. nih.govmdpi.com

Micelle-like Structures: In ternary systems comprising this compound (a solid lipid), a liquid lipid (like caprylic triglyceride), and a surfactant (like Tween 80), various self-assembled states can be identified depending on the component ratios. acs.orgnih.gov At high surfactant concentrations and low lipid content, micelle-like structures can be formed. It is important to note that these are not micelles of pure this compound, which is too hydrophobic to form micelles on its own in water. atamanchemicals.comspecialchem.comnih.gov Instead, these are mixed micelles where the surfactant molecules are the primary component, solubilizing the lipids. A systematic characterization of these ternary mixtures has shown that as the proportion of lipids increases, the system transitions from micelle-like structures to more complex assemblies like emulsions and nanoparticles. acs.orgnih.gov

The table below provides a summary of the self-assembled structures involving this compound.

Self-Assembled StructureKey ComponentsDescription
Solid Lipid Nanoparticle (SLN)This compound, Surfactant, WaterCrystalline solid lipid core stabilized by a surfactant in an aqueous phase.
Nanostructured Lipid Carrier (NLC)This compound, Liquid Lipid, Surfactant, WaterA solid lipid matrix with dispersed liquid lipid nanodomains, forming an emulsion-like structure within the particle.
Micelle-like StructureSurfactant, this compound, Liquid Lipid, WaterFormed at high surfactant-to-lipid ratios; mixed micelles containing solubilized lipids.
Based on research on lipid nanoparticle formulations. nih.govacs.orgnih.govmdpi.com

Membrane Fluidity and Polarity in this compound-containing Lipid Systems

The incorporation of this compound into lipid systems can significantly influence the fluidity and polarity of the resulting structures. These properties are critical for the performance of lipid-based formulations, affecting aspects such as drug loading, release, and stability.

In studies of NLCs composed of this compound, a liquid lipid, and a surfactant, fluorescence-based analysis has been used to probe the membrane fluidity and polarity. acs.orgnih.gov Membrane fluidity can be assessed using fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). The fluorescence polarization of DPH is inversely related to the fluidity of the hydrophobic core of the lipid assembly. In such ternary systems, the ratio of solid lipid (this compound) to liquid lipid is a key determinant of fluidity. Increasing the proportion of the liquid lipid leads to a more disordered, fluid-like state. Conversely, a higher proportion of this compound contributes to a more ordered, solid-like state with lower membrane fluidity. acs.org

It is important to recognize that in these complex systems, the observed changes in fluidity and polarity are a result of the interplay between all components. However, the inherent properties of this compound—its long, saturated acyl chain and its ability to form crystalline structures—are a primary reason for the decreased fluidity and lower polarity (increased hydrophobicity) of the lipid core in these formulations. researchgate.netacs.org The inclusion of a liquid lipid is a strategy to modulate these properties and create a less ordered, more fluid lipid matrix when desired. nih.govacs.org

Advanced Analytical and Characterization Techniques for Cetyl Palmitate Research

Spectroscopic Methods (e.g., ¹H NMR, FT-IR, Fluorescence-based Analysis, PM-IRRAS)

Spectroscopic techniques are fundamental in elucidating the chemical structure and molecular interactions of cetyl palmitate.

¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) are powerful tools for confirming the chemical identity of this compound. ¹H NMR provides information on the arrangement of hydrogen atoms, while ¹³C NMR details the carbon skeleton. These techniques are essential for verifying the purity of this compound and identifying the successful synthesis of the ester from cetyl alcohol and palmitic acid. sigmaaldrich.comchemicalbook.com

FT-IR (Fourier-Transform Infrared Spectroscopy) is widely used to identify the functional groups present in a molecule. In the context of this compound, FT-IR spectra show characteristic absorption bands corresponding to C-H stretching vibrations of the long alkyl chains and the C=O stretching of the ester group. researchgate.net When this compound is incorporated into delivery systems like solid lipid nanoparticles (SLNs), FT-IR can be employed to investigate the interactions between the lipid and any encapsulated drug, as well as other excipients. researchgate.net The absence of significant shifts in the characteristic peaks of both the drug and the lipid can indicate successful encapsulation without chemical modification.

Fluorescence-based Analysis , particularly techniques like Fluorescence Recovery After Photobleaching (FRAP), can be utilized to study the dynamics of systems containing this compound. nih.gov While not directly analyzing this compound itself, which is not fluorescent, this method is invaluable for probing the mobility and trafficking of fluorescently-tagged molecules within a this compound-based matrix. For instance, it can help understand how the lipid environment affects the diffusion and binding of a fluorescently labeled drug within a nanoparticle. nih.gov

PM-IRRAS (Polarization-Modulation Infrared Reflection-Absorption Spectroscopy) is a highly sensitive surface-specific technique ideal for studying ultrathin films and monolayers. cest.atbruker.com This method is particularly advantageous for analyzing the orientation and organization of this compound molecules at interfaces, such as in Langmuir-Blodgett films or on the surface of nanoparticles. researchgate.net PM-IRRAS works by modulating the polarization of the incident infrared beam, which enhances the signals from molecules adsorbed on a reflective surface while minimizing interference from the bulk material and atmospheric gases like water vapor and carbon dioxide. cest.atbruker.comjascoinc.com This allows for detailed characterization of the conformational order and packing of the this compound alkyl chains. researchgate.net

Calorimetric Techniques (e.g., Differential Scanning Calorimetry (DSC) for Thermal Behavior and Phase Transitions)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing the thermal properties of this compound and formulations containing it. fiveable.menih.govmdpi.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative information about thermal events like melting, crystallization, and polymorphic transitions. fiveable.melinseis.com

For pure this compound, DSC thermograms typically show a sharp endothermic peak corresponding to its melting point, which is generally in the range of 46-54°C. researchgate.netci.guidewikipedia.org The presence of a single, sharp melting peak can be an indicator of high purity and the absence of polymorphic forms. researchgate.net

When this compound is formulated into nanoparticles, such as SLNs or nanostructured lipid carriers (NLCs), DSC is crucial for understanding the physical state of the lipid matrix. The incorporation of drugs or other lipids can lead to changes in the melting behavior, such as a depression of the melting point, peak broadening, or the appearance of multiple peaks. researchgate.netresearchgate.net These changes provide insights into the drug-lipid interaction and the degree of crystallinity of the lipid core. A less-ordered or amorphous lipid matrix, often indicated by a lower melting enthalpy, can be advantageous for higher drug loading and preventing drug expulsion during storage. researchgate.net

The table below summarizes typical DSC findings for this compound and its formulations:

SampleKey Thermal EventsObserved Temperature (°C)Interpretation
Bulk this compound Melting (Endotherm)~54-57Characteristic melting point of the stable β-polymorph. researchgate.netresearchgate.net
This compound SLNs Melting (Endotherm)~51-52Depression in melting point suggests a less ordered crystal lattice due to nanoparticle formation and potential drug incorporation. researchgate.net
This compound NLCs Multiple Melting Peaks~58-68The presence of multiple peaks can indicate phase separation or different polymorphic forms of the lipids within the nanoparticle core. researchgate.net

DSC is also used to study the long-term stability of this compound-based systems by monitoring changes in their thermal profiles over time. A shift from a lower melting point (metastable α-form) to a higher melting point (stable β-form) can indicate polymorphic transitions that may lead to drug expulsion.

Scattering Techniques (e.g., Wide-Angle X-ray Scattering (WAXS), Dynamic Light Scattering (DLS), Static Light Scattering (SLS))

Scattering techniques provide invaluable information about the size, shape, and internal structure of this compound-based systems, from the atomic to the colloidal scale.

Wide-Angle X-ray Scattering (WAXS) , also known as Wide-Angle X-ray Diffraction (WAXD), is used to investigate the crystalline structure of materials. wikipedia.org By analyzing the diffraction pattern of X-rays scattered at wide angles, WAXS provides information about the arrangement of molecules within a crystal lattice, including the d-spacings (distances between crystal planes). wikipedia.orgdiamond.ac.uk For this compound, WAXS can distinguish between different polymorphic forms (e.g., α, β', β), which have distinct packing arrangements and, consequently, different diffraction patterns. researchgate.net In the context of SLNs, WAXS is used to determine the crystallinity of the lipid matrix. The transformation of lipids from the metastable α-form to the more stable β-form during storage, which can lead to drug expulsion, can be monitored using this technique. researchgate.net The diffraction pattern of drug-loaded nanoparticles can also reveal whether the drug is molecularly dispersed or exists as crystals within the lipid matrix. researchgate.net

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution and stability of nanoparticles in a suspension. nih.govmdpi.comresearchgate.net DLS works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. iau.ir Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations. mdpi.com DLS is routinely used to determine the hydrodynamic diameter and the polydispersity index (PDI) of this compound-based nanoparticles. nih.gov A low PDI value (typically < 0.2) indicates a narrow size distribution, which is often desirable for drug delivery applications.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of the scattering angle. atascientific.com.aulsinstruments.ch This technique is primarily used to determine the weight-average molecular weight (Mw) of macromolecules in solution. lsinstruments.chmalvernpanalytical.com In the context of this compound nanoparticles, SLS can be used in conjunction with a separation technique like Gel Permeation Chromatography (GPC/SEC) to determine the absolute molecular weight and size of the particles. atascientific.com.au By measuring the scattering intensity at various concentrations, SLS can also provide the second virial coefficient (A₂), which gives information about particle-solvent interactions and can be an indicator of colloidal stability. lsinstruments.chnanotempertech.com

Microscopic and Imaging Techniques (e.g., Atomic Force Microscopy (AFM), Cryo-Scanning Electron Microscopy (Cryo-SEM))

Microscopic techniques provide direct visualization of the morphology and surface characteristics of this compound structures.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface topography of materials at the nanoscale. youtube.comnih.gov An AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. nih.gov It can be operated in different modes, such as tapping mode, which is particularly suitable for soft biological samples and polymer films, as it minimizes lateral forces that could damage the sample. nih.gov AFM has been used to study the morphology of this compound-based films and nanoparticles, revealing information about their shape, size, and surface roughness. researchgate.netnih.gov For instance, AFM can visualize the lamellar structures in this compound films or confirm the spherical shape of nanoparticles. researchgate.net

Cryo-Scanning Electron Microscopy (Cryo-SEM) is a powerful technique for observing the morphology of colloidal systems in their native, hydrated state. The sample is rapidly frozen (cryo-fixed) to preserve its structure, and then imaged under vacuum at cryogenic temperatures. This prevents the artifacts that can occur with conventional SEM sample preparation, such as dehydration and shrinkage. Cryo-SEM is particularly useful for visualizing the shape and surface of this compound-based SLNs and NLCs in aqueous dispersion. Studies have used cryo-SEM to reveal the disc-like or spherical shape of these nanoparticles. nih.gov

Rheological Characterization of this compound-Containing Systems

Rheology is the study of the flow and deformation of matter. The rheological characterization of formulations containing this compound, such as creams and lotions, is critical for understanding their texture, stability, and application properties. researchgate.net

This compound is often used as a thickening agent or consistency wax in cosmetic and pharmaceutical emulsions. wikipedia.orgalexmo-cosmetics.de Rheological measurements, typically performed with a rheometer, can quantify the effects of this compound on the viscosity, yield stress, and viscoelastic properties of a formulation.

In oil-in-water emulsions, this compound can contribute to the formation of a gel network structure in the continuous phase, which immobilizes the oil droplets and increases the viscosity of the cream. psu.edu This network structure is formed by the interaction of the fatty amphiphile (this compound) with the surfactant molecules. The strength and properties of this network can be characterized by various rheological tests, such as:

Flow curves (viscosity vs. shear rate): These curves can reveal whether a system is Newtonian, shear-thinning (pseudoplastic), or shear-thickening. Many cosmetic creams exhibit shear-thinning behavior, where the viscosity decreases as the product is rubbed onto the skin, allowing for easy application. psu.edu

Oscillatory tests (storage modulus G' and loss modulus G'' vs. frequency or strain): These tests probe the viscoelastic nature of the material. A dominant storage modulus (G' > G'') indicates a more solid-like, structured system, which is typical for stable creams.

Yield stress measurements: This is the minimum stress required to initiate flow. A higher yield stress contributes to the stability of the emulsion by preventing creaming or sedimentation.

Research has shown that in model creams, this compound can form a secondary network structure that significantly influences the rheology, particularly by creating an inflection point in the rheogram that disappears upon melting of the this compound. psu.edu The concentration of this compound and its interaction with other ingredients, like emulsifiers, play a crucial role in determining the final rheological properties of the product. researchgate.net

Theoretical Modeling and Computational Studies

Molecular Dynamics Simulations of Cetyl Palmitate Interactions in Lipid Systems

Molecular dynamics (MD) simulations offer a window into the nanoscale world, allowing researchers to observe the movement and interactions of individual molecules over time. These simulations have been applied to understand how this compound and its constituent fatty acid chains influence the structure and dynamics of various lipid assemblies, from skin barrier models to drug delivery nanoparticles.

In simulations of stratum corneum lipid models, which are crucial for understanding skin barrier function, the long acyl chains of fatty acids like palmitic acid are shown to be fundamental to the structural integrity of the lipid matrix. nih.govarxiv.org Studies on bilayers composed of ceramides, free fatty acids, and cholesterol reveal that these components exist in a highly ordered gel phase at physiological temperatures. arxiv.org The presence of long, saturated fatty acid chains, such as the palmitate chain in this compound, contributes significantly to this ordering. nih.gov MD simulations indicate that these chains lead to strong apolar interactions that restrict the mobility of lipid molecules, maintaining a compact and well-ordered structure. nih.gov

When incorporated into lipid nanoparticles (LNPs), this compound's properties are key to the particle's stability and structure. Coarse-grained MD simulations have been used to investigate the distribution of lipids within these nanoparticles. These studies help in screening and selecting appropriate lipids for drug delivery systems by predicting how different spatial arrangements of lipid molecules contribute to the stability of the final nanoparticle formulation. researchgate.net Further simulations focusing on the delivery of active compounds from nanoparticles to the skin show a multi-step process where the nanoparticle first adsorbs onto the skin surface, followed by the translocation of the active from the nanoparticle to the skin, a process influenced by the lipid composition of the carrier. rsc.org

Table 1: Summary of Molecular Dynamics Simulation Findings Related to Palmitate Chains in Lipid Systems
System StudiedKey ComponentsSimulation FocusRelevant Findings for Palmitate Chains
Stratum Corneum ModelStearic acid, Palmitic acid, CholesterolEffect of cholesterol on fatty acid bilayerPalmitate chains contribute to a highly ordered, crystalline-like state at skin temperatures. Cholesterol reduces the order of the hydrocarbon tails. nih.gov
Stratum Corneum ModelCeramide, Free fatty acid (lignoceric acid), CholesterolEffect of composition on structural propertiesLong fatty acid chains are integral to the high in-plane density and low permeability of the lipid matrix. arxiv.org
Solid Lipid Nanoparticles (SLNs)This compound, SurfactantsLipid distribution and stabilityThe spatial arrangement of this compound molecules is critical for the stability of the prepared nanoparticles. researchgate.net
Active-Loaded Nanoparticle and SkinFerulic acid-loaded NP, SC lipid modelTranslocation and permeation of active from NP to skinThe lipid nanoparticle, which can be formulated with lipids like this compound, facilitates active delivery by first adsorbing to the skin, followed by the release of the active onto the skin surface. rsc.org

Mathematical Modeling of Emulsion Stability and Microstructure Involving this compound

The stability of emulsions, which are thermodynamically unstable systems, is critical for their application in cosmetics and pharmaceuticals. Mathematical and statistical models are increasingly used to predict this stability and understand the microstructure, saving significant development time and resources. This compound is a common ingredient in these formulations, particularly in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where it acts as a solid lipid core. researchgate.netnih.gov

In the context of SLNs formulated with this compound, physical characterization often involves investigating the particle's crystalline structure. The crystallinity of this compound within the nanoparticle has a direct impact on the system's physical properties and stability. researchgate.net Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) have shown that while this compound in SLNs retains its orthorhombic lamellar lattice structure, its crystallinity and melting temperature can decrease depending on the concentration of other encapsulated components. researchgate.netnih.gov This suggests that other components can inhibit the lipid crystal growth, leading to a less ordered, but potentially more stable, structure for drug encapsulation. researchgate.net

Predictive models based on statistical experimental designs can also forecast emulsion stability by correlating formulation components with physical outcomes. For example, a model can be built to predict the separation velocity of an emulsion based on the concentrations of its components, providing a quantitative measure of its long-term stability.

Table 2: Factors Influencing this compound-Based Emulsion/Nanoparticle Stability
FactorDescriptionImpact on StabilityModeling Relevance
Component Ratio The relative concentration of this compound to other lipids, drugs, or surfactants.The ratio of this compound to an encapsulated drug can alter the nanoparticle's crystallinity, affecting stability and release profiles. researchgate.netInput parameter for statistical models predicting stability indices.
Crystallinity The degree of structural order of the this compound matrix within the nanoparticle.Lower crystallinity can create imperfections in the crystal lattice, which can be advantageous for accommodating drug molecules. researchgate.netCorrelated with DSC and XRD data to build predictive stability models. researchgate.netnih.gov
Particle Size The hydrodynamic diameter of the emulsion droplets or nanoparticles.Smaller, more uniform particle sizes generally lead to greater stability by reducing creaming and coalescence. nih.govA key output/input for mathematical models predicting settling and shelf-life. researchgate.net
Surfactant Type The nature of the emulsifying agent used to stabilize the lipid-water interface.The choice of surfactant significantly affects particle size and long-term physical stability of the SLN dispersion.A critical variable in experimental design models for formulation optimization.

In-silico Studies for Predicting Molecular Interactions (e.g., with Drug Efflux Pumps)

In-silico techniques, particularly molecular docking, are powerful predictive tools for understanding how a molecule like this compound might interact with biological targets such as proteins. These computational methods simulate the binding of a ligand (the molecule of interest) to the active site of a receptor, predicting the strength and mode of interaction. This is especially valuable in fields like drug discovery for identifying potential inhibitors of bacterial resistance mechanisms, such as multidrug efflux pumps. nih.govplos.org

Multidrug resistance in bacteria is often mediated by efflux pumps, which are membrane proteins that expel antibiotics from the cell. nih.govresearchgate.net The AcrAB-TolC pump in Escherichia coli is a well-studied example. oamjms.euresearchgate.net A promising strategy to combat antibiotic resistance is to use efflux pump inhibitors (EPIs) that block these pumps, thereby restoring antibiotic efficacy. plos.orgnih.gov

While direct molecular docking studies on this compound as a whole are not widely published, research on its constituent components, such as palmitic acid, provides valuable predictive insights. An in-silico study investigated the potential of palmitic acid to act as an inhibitor against the AcrB protein, which is the transporter component of the AcrAB-TolC pump. researchgate.netaltuner.me Through molecular docking, it was determined that palmitic acid had an inhibitory effect with a calculated binding affinity. researchgate.netaltuner.me This suggests that the palmitoyl (B13399708) portion of this compound has the potential to interact with the hydrophobic binding pockets of such proteins.

These computational screening methods allow researchers to rapidly evaluate large databases of compounds for their potential to bind to a target protein, prioritizing a smaller number of promising candidates for further experimental validation. plos.org

Table 3: Example of In-silico Docking Study Relevant to this compound Components
Target ProteinLigand StudiedComputational MethodFindingBinding Affinity (kcal/mol)
AcrB (PDB: 4DX5)Palmitic AcidMolecular DockingPredicted to have an inhibitory effect against the RND efflux pump. researchgate.netaltuner.me-2.14 researchgate.netaltuner.me

Biodegradation and Environmental Fate Studies Chemical Perspective

Microbial Degradation Pathways of Cetyl Palmitate

The biodegradation of this compound, a wax ester, is a critical process in carbon cycling, particularly in environments where this compound is prevalent. This breakdown is primarily carried out by a diverse range of microorganisms equipped with specific enzymatic machinery. Genera such as Pseudomonas, Alcaligenes, Micrococcus, Nocardia, Corynebacteria, Arthrobacter, Bacillus, and Rhodococcus are known to be capable of decomposing waxy residues. ijcmas.comresearchgate.net

The fundamental step in the microbial degradation of this compound is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by extracellular lipases or esterases, which cleave the molecule into its constituent parts: palmitic acid (a long-chain fatty acid) and cetyl alcohol (a long-chain fatty alcohol). frontiersin.org

The generalized pathway can be summarized as follows:

Enzymatic Hydrolysis: Microorganisms secrete lipases or esterases that attack the ester linkage of this compound.

This compound + H₂O --(Lipase/Esterase)--> Palmitic Acid + Cetyl Alcohol

Metabolism of Products: The resulting palmitic acid and cetyl alcohol are then transported into the microbial cells and assimilated through central metabolic pathways.

Palmitic Acid: This fatty acid is typically degraded through the β-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

Cetyl Alcohol: The long-chain alcohol is oxidized to its corresponding fatty aldehyde by an alcohol dehydrogenase, and then further oxidized to palmitic acid by an aldehyde dehydrogenase. This newly formed palmitic acid can also enter the β-oxidation pathway.

Studies on various bacteria, including marine species like Marinobacter hydrocarbonoclasticus and soil bacteria like Burkholderia contaminans, have demonstrated this enzymatic capability. nih.govresearchgate.netepa.gov The efficiency of this degradation is dependent on environmental factors and the specific microbial strains present. For instance, in some bacteria, the production of wax-degrading enzymes is enhanced under nutrient-limited conditions where carbon is in excess. nih.gov The process is crucial in environments like wastewater treatment plants, where lipids are a significant component of the organic load. frontiersin.org

Table 1: Key Enzymes and Microorganisms in this compound Degradation

ComponentDescriptionKey Microbial GeneraReference
Initial Enzyme Lipase (B570770) / EsterasePseudomonas, Rhodococcus, Bacillus, Marinobacter, Burkholderia ijcmas.comresearchgate.netfrontiersin.orgresearchgate.net
Substrate This compound (Wax Ester)- frontiersin.orgwikipedia.org
Hydrolysis Products Palmitic Acid and Cetyl Alcohol-
Subsequent Pathways β-oxidation (for fatty acid), Alcohol OxidationWidespread among aerobic bacteria frontiersin.org

Dissolution and Solubilization Mechanisms of this compound in Biorelevant Media

The dissolution of poorly water-soluble lipids like this compound in the gastrointestinal tract is a prerequisite for their absorption. This process is studied in vitro using biorelevant media that simulate the conditions of the stomach and small intestine in both fasted and fed states. pharmalesson.com

This compound's dissolution in these aqueous environments is not primarily driven by enzymatic degradation but by a process called micellar solubilization. ualberta.ca Biorelevant media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF), contain bile salts (e.g., sodium taurocholate) and phospholipids (B1166683) (e.g., lecithin). pharmalesson.comspds.indissolutiontech.com These endogenous surfactants form colloidal-sized clusters known as micelles above a certain concentration (the critical micelle concentration). ualberta.canih.gov

The hydrophobic core of these micelles provides a favorable environment for nonpolar molecules like this compound to partition into, effectively increasing its apparent solubility in the aqueous medium. ualberta.ca The efficiency of this solubilization depends on the composition of the medium. For instance, FeSSIF, which simulates the fed state, has a higher concentration of bile salts and lipids, generally leading to a greater solubilizing capacity for lipophilic compounds compared to FaSSIF. pharmalesson.comd-nb.info While enzymatic hydrolysis can occur, studies on solid lipid matrices have shown that for waxy materials like this compound, dissolution is predominantly dependent on this surfactant-mediated solubilization.

Table 2: Composition of Standard Biorelevant Intestinal Media

ComponentFaSSIF (Fasted State)FeSSIF (Fed State)Reference
pH ~6.5~5.0-5.8 pharmalesson.comdissolutiontech.com
Sodium Taurocholate (Bile Salt) ~3 mM~10-15 mM spds.indissolutiontech.com
Lecithin (Phospholipid) ~0.2-0.75 mM~2-4 mM spds.indissolutiontech.com
Buffer System Phosphate bufferAcetate/Maleate buffer dissolutiontech.comdissolutiontech.com
Osmolality ~270 mOsmol/kg~400-670 mOsmol/kg spds.indissolutiontech.com
Other components Sodium ChlorideSodium Chloride, Lipolysis products (e.g., sodium oleate, glyceryl monooleate) dissolutiontech.comd-nb.info

Extraction and Characterization of this compound from Biological Matrices

Identifying and quantifying this compound in complex biological samples like activated sludge and earwax (cerumen) requires effective extraction and sensitive characterization methods.

Activated Sludge: Activated sludge from wastewater treatment plants contains a significant lipid fraction, which can include wax esters like this compound. researchgate.net

Extraction: The extraction of lipids from sludge is typically performed using organic solvents. Common methods include Soxhlet extraction or liquid-liquid extraction with solvent systems like chloroform (B151607)/methanol or n-hexane. researchgate.netgerli.com Hydrothermal pretreatment can also be used to disrupt microbial cell walls and improve lipid recovery.

Characterization: Following extraction, the lipid components are separated and identified. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for this purpose. researchgate.netdphen1.comnih.gov A chromatogram of lipids from activated sludge has explicitly identified a peak corresponding to this compound, alongside other lipids like palmitic acid, oleic acid, stearic acid, and cholesterol. researchgate.net

Ear Wax (Cerumen): Cerumen is a lipid-rich secretion where wax esters are a major component. nih.gov

Extraction: Lipids are extracted from cerumen samples using solvents such as n-hexane or mixtures of chloroform and methanol. nih.govkoreamed.org

Characterization: Thin-Layer Chromatography (TLC) is a common technique for separating the different lipid classes in cerumen. nih.govkoreamed.org In these analyses, this compound is used as a standard to help identify the wax ester fraction. koreamed.org More detailed analysis involves separating the lipid classes by column chromatography, followed by identification using GC and GC-MS. researchgate.net This allows for the precise identification of this compound among a complex mixture of hydrocarbons, other wax esters, cholesterol, and free fatty acids. researchgate.net

Table 3: Example Lipid Composition of Human "Wet" Cerumen

Lipid ClassPercentage of Dry Weight (%)Reference
Fatty Acids22.7% nih.gov
Cholesterol20.9% nih.gov
Ceramides18.6% nih.gov
Cholesterol Esters9.6% nih.gov
Wax Esters (includes this compound) 9.3% nih.gov
Squalene6.4% nih.gov
Triacylglycerols3.0% nih.gov
Cholesterol Sulfate2.0% nih.gov
Unidentified Polar Components7.5% nih.gov

Q & A

Q. What are the standard methods for synthesizing and characterizing cetyl palmitate in laboratory settings?

this compound is synthesized via esterification of palmitic acid and cetyl alcohol, typically catalyzed by acid or enzymatic agents. Post-synthesis, purification involves solvent extraction or recrystallization. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of ester bonds.
  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity (>98% is typical for research-grade material).
  • Differential Scanning Calorimetry (DSC) to determine melting point (~54°C) and crystallinity.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to verify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Q. Which analytical techniques are recommended to evaluate this compound purity and stability in lipid-based formulations?

  • Thin-Layer Chromatography (TLC) or Mass Spectrometry (MS) to detect degradation products (e.g., free fatty acids or alcohols).
  • Dynamic Light Scattering (DLS) and Zeta Potential measurements for lipid nanoparticle formulations to monitor particle size stability (e.g., SLNs with <200 nm polydispersity index <0.3 are ideal for drug delivery) .
  • Accelerated Stability Testing under varying pH, temperature, and humidity to predict shelf-life .

Q. What safety protocols should researchers follow when handling this compound?

  • Use nitrile gloves and safety goggles to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks during heating or solvent-based processes.
  • Dispose of waste via approved chemical disposal routes, as this compound is non-biodegradable.
  • Refer to safety data sheets (SDS) for lipid esters, though specific toxicity data for this compound is limited .

Advanced Research Questions

Q. How does this compound enhance the stability and drug-loading efficiency of solid lipid nanoparticles (SLNs)?

this compound’s high melting point and crystalline structure provide a rigid matrix for encapsulating hydrophobic drugs (e.g., praziquantel). Key factors include:

  • Lipid-to-drug ratio optimization (e.g., 5:1 w/w) to maximize encapsulation efficiency (>90% achieved in some studies).
  • Steric stabilizers like Poloxamer 188 (0.5% w/v) reduce particle aggregation via steric hindrance .
  • Supercritical fluid (SCF) techniques improve particle uniformity, as shown in SLNs with ~150 nm size and polydispersity <0.2 .

Q. What statistical models are effective for optimizing this compound-based formulations?

  • Box-Behnken Design (BBD) or Central Composite Design (CCD) for multivariate analysis of factors like surfactant concentration, homogenization speed, and lipid content.
  • Analysis of Variance (ANOVA) with post hoc tests (e.g., Tukey’s) to validate model predictions against experimental data (e.g., particle size, drug release kinetics) .
  • Response surface methodology (RSM) to identify optimal conditions (e.g., 40°C homogenization temperature, 15,000 rpm speed) .

Q. How can researchers address contradictions in assimilation efficiency data for this compound in biological systems?

Discrepancies in assimilation efficiency (e.g., 47.8% vs. 79.6% in avian studies) may arise from isotopic labeling methods ([1-14C] this compound vs. [1-14C] palmitate). Mitigation strategies include:

  • Standardizing labeling protocols (e.g., uniform position of 14C tags).
  • Cross-validating results with in vitro digestion models (e.g., simulated intestinal fluids) to correlate assimilation with enzymatic activity.
  • Reporting raw data and statistical variance (e.g., ±SEM) to improve reproducibility .

Q. What methodologies are used to functionalize this compound nanoparticles for targeted drug delivery?

  • Surface conjugation with ligands (e.g., anti-CD64 antibodies) via carbodiimide chemistry for active targeting in rheumatoid arthritis .
  • Co-loading with superparamagnetic iron oxide nanoparticles (SPIONs) for theranostic applications, requiring co-localization assays (e.g., TEM) to confirm integration .
  • Stealth coatings like polyethylene glycol (PEG) to reduce opsonization and prolong circulation time .

Methodological Best Practices

  • Reproducibility : Document synthesis parameters (e.g., catalyst type, reaction time) and characterization data in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for lipid nanoparticle toxicity testing .
  • Data Presentation : Use tables to summarize key findings (e.g., Table 1: Nanoparticle properties ; Table S3: Impact of Poloxamer 188 on particle size ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.